GSK143

Description

Properties

IUPAC Name |

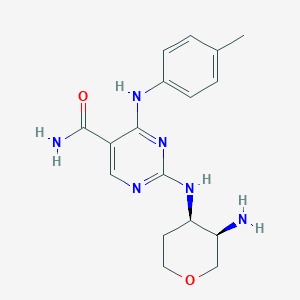

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYMFSSFLOJPH-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK143 SYK Inhibitor: A Deep Dive into its Mechanism of Action

For Immediate Release

Stevenage, UK & Leeds, UK – GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor, demonstrates a clear mechanism of action by directly targeting the SYK enzyme, leading to the abrogation of downstream signaling pathways crucial for immune cell activation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism: Direct Inhibition of Spleen Tyrosine Kinase

This compound is an orally active small molecule that exhibits high selectivity for spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells. SYK is a key mediator downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors. By inhibiting SYK, this compound effectively blocks the signal transduction responsible for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.

The inhibitory action of this compound leads to a reduction in the phosphorylation of downstream targets, including Erk (pErk), a key component of the MAPK signaling pathway.[1] This disruption of the signaling cascade ultimately results in the suppression of immune and inflammatory responses.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Target/Assay | Potency (pIC50) | IC50 (nM) | Reference |

| SYK | 7.5 | - | [1] |

| Phosphorylated Erk (pErk) | 7.1 | - | [1] |

| Chronic Lymphocytic Leukaemia (CLL) cells | - | 323 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Potency (pIC50) | Reference |

| ZAP-70 | 4.7 | |

| LCK | 5.3 | |

| LYN | 5.4 | |

| JAK1 | 5.8 | |

| JAK2 | 5.8 | |

| JAK3 | 5.7 | |

| Aurora B | 4.8 | |

| hERG | 4.7 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (SYK)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of SYK.

-

Reagents and Materials:

-

Recombinant human SYK enzyme

-

ATP

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

This compound (serially diluted in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Add 2.5 µL of 2x SYK enzyme solution to each well of a 384-well plate.

-

Add 0.5 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of 2.5x peptide substrate and ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data are normalized to controls and the pIC50 is calculated from the concentration-response curve.

-

Cellular Assay for Inhibition of pErk

This assay measures the ability of this compound to inhibit the phosphorylation of Erk in a cellular context, demonstrating its impact on a downstream signaling event.

-

Reagents and Materials:

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

This compound (serially diluted in DMSO)

-

Stimulant (e.g., anti-IgM antibody for B-cell stimulation)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Antibodies for Western blotting or ELISA (anti-pErk, anti-total Erk)

-

Cell culture medium

-

-

Procedure:

-

Pre-incubate cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of pErk and total Erk using Western blotting or a specific ELISA kit.

-

The ratio of pErk to total Erk is calculated and normalized to the stimulated control.

-

The pIC50 is determined from the dose-response curve.

-

Inhibition of SYK Phosphorylation and Calcium Flux

This experiment demonstrates the early effects of this compound on SYK activation and a critical downstream signaling event.

-

Reagents and Materials:

-

Chronic Lymphocytic Leukaemia (CLL) cells

-

This compound (1 µM)

-

Stimulant (e.g., anti-IgM)

-

Fixation and permeabilization buffers

-

Phospho-specific antibody against SYK (for flow cytometry or Western blot)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Flow cytometer

-

-

Procedure (SYK Phosphorylation):

-

Pre-treat CLL cells with 1 µM this compound or DMSO for 30 minutes.

-

Stimulate with anti-IgM for a short period (e.g., 5-15 minutes).

-

Fix and permeabilize the cells.

-

Stain with a fluorescently labeled anti-phospho-SYK antibody.

-

Analyze the level of SYK phosphorylation by flow cytometry.

-

-

Procedure (Calcium Flux):

-

Load CLL cells with a calcium indicator dye.

-

Pre-treat the cells with 1 µM this compound or DMSO for 30 minutes.

-

Establish a baseline reading on a flow cytometer.

-

Add a stimulant (e.g., anti-IgM) and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the SYK signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.

Caption: SYK Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular pErk Inhibition Assay.

References

The Discovery and Synthesis of GSK143: A Technical Guide

Introduction: GSK143 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its involvement in inflammatory and autoimmune diseases, as well as certain B-cell malignancies, has made it an attractive therapeutic target. This compound emerged from a lead optimization program focused on the diaminopyrimidine carboxamide series of SYK inhibitors. The medicinal chemistry strategy aimed to enhance potency in human whole blood while maintaining a significant selectivity margin over other kinases and avoiding off-target effects such as hERG channel inhibition. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The following is a detailed protocol for the chemical synthesis of this compound, also known as 2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide.

Experimental Protocol:

Step 1: Synthesis of ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yloxy)-4-chloropyrimidine-5-carboxylate

To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate in an appropriate aprotic solvent such as dichloromethane, an equimolar amount of 1-hydroxybenzotriazole (HOBt) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-4-chloropyrimidine-5-carboxylate

The product from Step 1 is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Step 3: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxylate

The intermediate from Step 2 is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). p-Toluidine and a base, for instance, potassium carbonate, are added to the solution. The mixture is heated to approximately 80-100°C and stirred until the reaction is complete. After cooling to room temperature, the mixture is worked up by adding water and extracting with ethyl acetate. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography.

Step 4: Synthesis of 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide

The ethyl ester from the previous step is subjected to ammonolysis. The compound is dissolved in a solution of ammonia in methanol and stirred in a sealed vessel at an elevated temperature (e.g., 70°C) for several hours. The solvent is then evaporated to give the corresponding carboxamide.

Step 5: Synthesis of this compound (2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide)

The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the tert-butoxycarbonyl (Boc) protecting group. The reaction is typically carried out at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or chromatography, to yield this compound as a salt (e.g., dihydrochloride).

Biological Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of SYK with a pIC50 of 7.5.[1] It also demonstrates potent inhibition of phosphorylated Erk (pErk), a downstream effector of the SYK signaling pathway, with a pIC50 of 7.1.[1] The selectivity of this compound was assessed against a panel of other kinases, revealing significantly lower potency for these off-target enzymes, which underscores its high selectivity for SYK.[1]

| Kinase Target | pIC50 |

| SYK | 7.5[1] |

| pErk | 7.1[1] |

| ZAP-70 | 4.7[1] |

| LCK | 5.3[1] |

| LYN | 5.4[1] |

| JAK1 | 5.8[1] |

| JAK2 | 5.8[1] |

| JAK3 | 5.7[1] |

| Aurora B | 4.8[1] |

| hERG | 4.7[1] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

Cellular Activity

In cellular assays, this compound effectively inhibits the survival of chronic lymphocytic leukemia (CLL) cells with an IC50 of 323 nM.[1] Furthermore, at a concentration of 1 µM, this compound has been shown to abrogate early signaling events downstream of SYK, including SYK phosphorylation and calcium flux.[1]

| Cell Line | Parameter | Value |

| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM[1] |

| Table 2: Cellular Activity of this compound. |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rat model of immune complex-mediated inflammation, the cutaneous reverse passive Arthus reaction. Oral administration of this compound one hour prior to the inflammatory challenge resulted in a dose-dependent reduction of the inflammatory response.

| Dose (mg/kg, oral) | Reduction in Arthus Reaction |

| 10 | ~50%[1] |

| 30 | ~70%[1] |

| Table 3: In Vivo Efficacy of this compound in a Rat Arthus Model. |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability and a moderate half-life.

| Parameter | Value (in rats) |

| Half-life (T1/2) | 4.2 hours[1] |

| Clearance | 16 mL/min/kg[1] |

| Bioavailability (oral) | 30%[1] |

| Volume of Distribution (Vss) | 4.1 L/kg[1] |

| Table 4: Pharmacokinetic Properties of this compound in Rats. |

Experimental Protocols

SYK Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SYK in a cell-free system.

Materials:

-

Recombinant human SYK enzyme

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound or other test compounds

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for a LANCE Ultra assay)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a microtiter plate.

-

Add the SYK enzyme and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate the percent inhibition for each compound concentration and determine the pIC50 value.

Phospho-Erk (pErk) Inhibition Assay (Western Blot)

This assay measures the level of phosphorylated Erk, a downstream target of SYK, in cells treated with an inhibitor.

Materials:

-

Cell line (e.g., CLL cells or other relevant immune cells)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Stimulant (e.g., anti-IgM for B-cells)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pErk, anti-total Erk)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells to induce Erk phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pErk overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Erk for loading control.

-

Quantify the band intensities and determine the inhibition of Erk phosphorylation.

Cell Viability Assay in CLL Cells

This assay determines the effect of this compound on the viability of chronic lymphocytic leukemia cells.

Materials:

-

CLL cells

-

Cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels)

-

Luminometer

Procedure:

-

Seed CLL cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Incubate for a short period to allow the reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rat Cutaneous Reverse Passive Arthus Reaction

This in vivo model is used to assess the anti-inflammatory activity of a compound in response to immune complex deposition in the skin.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Antigen (e.g., ovalbumin)

-

Antibody against the antigen (e.g., rabbit anti-ovalbumin)

-

Evans blue dye (to measure plasma extravasation)

-

This compound

-

Vehicle for oral administration

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After a specified time (e.g., 1 hour), intravenously inject the antigen mixed with Evans blue dye.

-

Immediately after the intravenous injection, intradermally inject the antibody into the dorsal skin of the rats.

-

After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

-

Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).

-

Measure the absorbance of the extracted dye to quantify the extent of plasma extravasation, which is an indicator of the inflammatory response.

-

Compare the results from the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

References

- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

GSK143 Signaling Pathway: A Technical Guide to Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] By inhibiting SYK, this compound effectively modulates downstream signaling cascades that are critical for immune cell activation, proliferation, and survival.

Downstream Effects of this compound

The inhibition of SYK by this compound leads to several key downstream effects, primarily observed in immune cells such as B-cells and macrophages. These effects include the modulation of phosphorylation events, ion flux, cytokine production, and ultimately, cell viability.

Inhibition of Downstream Kinase Phosphorylation

A primary consequence of SYK inhibition by this compound is the reduction of phosphorylation of downstream signaling molecules. A key target in this cascade is the Extracellular signal-Regulated Kinase (Erk).

-

pErk Inhibition: this compound has been shown to inhibit the phosphorylation of Erk (pErk), a critical kinase involved in cell proliferation and survival.[1][2][3]

Abrogation of Calcium Flux

SYK activation is a critical upstream event for the mobilization of intracellular calcium, a key second messenger in cellular activation.

-

Calcium Signaling: Treatment with this compound abrogates early signaling events, including the flux of intracellular calcium.[1]

Reduction of Cytokine Expression

This compound has demonstrated significant anti-inflammatory properties by reducing the expression and release of various cytokines from immune cells.

-

Cytokine Suppression: In bone marrow-derived macrophages, this compound reduces the expression of cytokines in a concentration-dependent manner.[1][2]

Impact on Cell Viability and Survival in Cancer Cells

In the context of hematological malignancies where SYK signaling is often dysregulated, this compound has been shown to impact cell survival.

-

Chronic Lymphocytic Leukemia (CLL): this compound decreases cell number and viability in CLL cell lines by abrogating survival signals.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Unit | Reference |

| SYK | Kinase Assay | 7.5 | pIC50 | [1][3] |

| pErk | Cellular Assay | 7.1 | pIC50 | [1][2][3] |

| CLL Cells | Cell Viability | 323 | nM (IC50) | [1][2] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Kinase | Value (pIC50) |

| ZAP-70 | 4.7 |

| LCK | 5.3 |

| LYN | 5.4 |

| JAK1 | 5.8 |

| JAK2 | 5.8 |

| JAK3 | 5.7 |

| Aurora B | 4.8 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed experimental protocols specific to the original this compound studies are not publicly available. Therefore, the following sections provide standardized, representative protocols for the key assays used to characterize the downstream effects of this compound.

Cell Viability Assay (Resazurin Method)

This protocol describes a common method for assessing cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Cell Seeding: Seed cells (e.g., CLL cells) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell (media only) blank control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Subtract the blank control reading from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylated Erk (pErk)

This protocol outlines the detection of pErk levels in cell lysates by Western blotting.

-

Cell Treatment and Lysis: Seed cells and treat with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pErk (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk.

Calcium Flux Assay (Fluo-4 AM Method)

This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.

-

Cell Loading: Suspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with Fluo-4 AM (e.g., 1-5 µM) and a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells and resuspend them in fresh buffer to remove excess dye.

-

This compound Pre-treatment: Add this compound at the desired concentration and incubate for a specified period.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer (Excitation: ~494 nm, Emission: ~516 nm).

-

Stimulation: Add a stimulus known to induce calcium flux (e.g., an antibody that cross-links a B-cell receptor).

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Analyze the kinetic data to determine the effect of this compound on the magnitude and kinetics of the calcium flux.

Cytokine Quantification (ELISA)

This protocol outlines the measurement of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Culture macrophages with or without this compound and a stimulus (e.g., LPS). After the desired incubation period, collect the culture supernatant and centrifuge to remove any cells.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., HRP-conjugate). Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.

-

Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

GSK143 selectivity profile against other kinases

An In-depth Technical Guide on the Kinase Selectivity Profile of GSK LRRK2 Inhibitor GSK2578215A

Disclaimer: The specific compound "GSK143" is not referenced in publicly available scientific literature. However, research and patent filings from GlaxoSmithKline (GSK) describe potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2). This guide focuses on the well-characterized GSK LRRK2 inhibitor, GSK2578215A , which is a potent tool compound with a publicly documented, high-resolution kinase selectivity profile. It is presented here as a representative example of a highly selective kinase inhibitor from GSK's LRRK2 program.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein kinase that is a key therapeutic target for Parkinson's disease.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.[3][4] Therefore, the development of potent and highly selective LRRK2 kinase inhibitors is a primary goal for therapeutic intervention.

GSK2578215A is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, with biochemical IC50 values of approximately 10 nM.[2][4][5] A critical aspect of its development and utility as a research tool is its selectivity profile across the human kinome. High selectivity is crucial to minimize off-target effects and ensure that observed biological outcomes are attributable to the inhibition of the intended target.[6][7] This document provides a summary of the selectivity profile of GSK2578215A and the methodologies used to determine it.

Kinase Selectivity Profile of GSK2578215A

The kinase selectivity of GSK2578215A was comprehensively evaluated against a broad panel of 460 distinct kinases.[4] This profiling revealed an exceptionally high degree of selectivity for LRRK2.[2][4] At a concentration of 10 µM, significant inhibition (>50%) was observed for only a few other kinases. The key findings from the selectivity screens are summarized below.

| Target Kinase | Inhibition Data | Assay Platform | Reference |

| LRRK2 (Wild-Type) | IC50 = 10.9 nM | HTRF Assay | [4] |

| LRRK2 (G2019S Mutant) | IC50 = 8.9 nM | HTRF Assay | [4] |

| LRRK2 (A2016T Mutant) | IC50 = 81.1 nM | Biochemical Assay | [5] |

| smMLCK | >50% inhibition at 10 µM | Radiometric Assay | [4][5] |

| ALK | Ambit score <10 | KINOMEscan | [4][5] |

| FLT3 (D835Y) | Ambit score <10 | KINOMEscan | [4][5] |

Note: An "Ambit score <10" in the KINOMEscan assay indicates strong binding interaction, corresponding to greater than 90% inhibition of control.

Signaling Pathway

LRRK2 is a complex protein involved in multiple cellular signaling pathways.[1] Its activity has been linked to the regulation of vesicular trafficking, cytoskeletal dynamics, and autophagy.[8] LRRK2 interacts with several members of the Rab and Ras GTPase families and can influence the MAP kinase signaling cascade.[8][9] The diagram below illustrates a simplified overview of the LRRK2 signaling pathway.

Experimental Protocols

The selectivity of GSK2578215A was determined using multiple, complementary, high-throughput screening platforms.[4][10] This approach provides a comprehensive assessment of a compound's activity across the kinome.

Radiometric Kinase Assay (e.g., Dundee Profiling)

This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of this process by a compound is quantified.

-

Reaction Setup: Kinase, substrate, and the test compound (GSK2578215A) are combined in a reaction buffer in a multi-well plate.

-

Initiation: The reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away excess ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO vehicle control.

Binding Assay (e.g., KINOMEscan™)

This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.

-

Kinase Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).

-

Competition: The test compound and an immobilized, active-site directed ligand are added to the kinase. The test compound competes with the ligand for binding to the kinase.

-

Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.

-

Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

-

Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage signifies stronger binding affinity of the test compound.

Cellular LRRK2 Assay

To confirm activity in a cellular context, assays measuring the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935) are used.

-

Cell Culture: Cells expressing LRRK2 (e.g., HEK293 cells) are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with various concentrations of GSK2578215A or a vehicle control for a specified time (e.g., 2 hours).

-

Cell Lysis: The cells are washed and then lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.

-

Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-Ser910/Ser935 LRRK2 and total LRRK2.

-

Detection and Analysis: The antibody-bound proteins are detected using chemiluminescence or fluorescence. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing kinase inhibitor selectivity.

Conclusion

GSK2578215A demonstrates exceptional selectivity for LRRK2 across a wide panel of human kinases. The use of multiple, robust assay platforms provides high confidence in its selectivity profile, establishing it as a valuable tool for investigating LRRK2 biology and its role in Parkinson's disease. This in-depth characterization is fundamental for the validation of LRRK2 as a therapeutic target and for guiding the development of future clinical candidates.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 4. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 10. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

GSK143: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor, for its application in immunology and inflammation research. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use in relevant preclinical models, and visualizes critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally active and highly selective small molecule inhibitor of spleen tyrosine kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and macrophages. By targeting SYK, this compound effectively modulates downstream signaling cascades that are integral to immune cell activation, proliferation, and the production of inflammatory mediators. This makes this compound a valuable tool for investigating the role of SYK in inflammatory and autoimmune diseases.

Mechanism of Action: SYK Inhibition

This compound exerts its effects by binding to the ATP-binding site of the SYK kinase domain, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways initiated by the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[2]

SYK Signaling Pathway

The following diagram illustrates the central role of SYK in immune receptor signaling and the points of intervention by this compound. Activation of immunoreceptors by antigen-antibody complexes leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and the subsequent propagation of downstream signals through pathways involving PLCγ, CARD9/BCL10/MALT1, and Vav, ultimately activating transcription factors like NF-κB and NFAT. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay | Value | Reference |

| SYK | pIC50 | 7.5 | [1] |

| Phosphorylated Erk (pErk) | pIC50 | 7.1 | [1] |

| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | pIC50 |

| ZAP-70 | 4.7 |

| LCK | 5.3 |

| LYN | 5.4 |

| JAK1 | 5.8 |

| JAK2 | 5.8 |

| JAK3 | 5.7 |

| Aurora B | 4.8 |

| hERG | 4.7 |

Source: MedchemExpress, citing Liddle et al., 2011.[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model

| Model | Dosing (oral) | Effect | Reference |

| Cutaneous Reverse Passive Arthus Reaction | 10 mg/kg | ~50% reduction in reaction | [1] |

| Cutaneous Reverse Passive Arthus Reaction | 30 mg/kg | ~70% reduction in reaction | [1] |

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (IV, 1 mg/kg) | Value (PO, 3 mg/kg) | Reference |

| T1/2 | 4.2 hours | - | [1] |

| Clearance | 16 mL/min/kg | - | [1] |

| Bioavailability | - | 30% | [1] |

| Vss | 4.1 L/kg | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

Rat Cutaneous Reverse Passive Arthus Reaction

This model is used to evaluate the in vivo anti-inflammatory effect of compounds on immune complex-mediated vascular inflammation.

Protocol:

-

Animal Model: Male Wistar rats (specific weight range, e.g., 200-250g).

-

Sensitization: This is a passive model, so no active sensitization is required.

-

Induction of Arthus Reaction:

-

Administer Evans blue dye (e.g., 15 mg/kg) intravenously to visualize plasma extravasation.

-

Administer a specific antigen, such as chicken ovalbumin (e.g., 20 mg/kg), intravenously.

-

Immediately after the antigen injection, inject purified rabbit anti-chicken ovalbumin antibody (e.g., 100-400 µg in a small volume like 30 µl) intradermally at multiple sites on the shaved dorsal skin of the rats.[3]

-

-

This compound Administration: Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the induction of the Arthus reaction.[1] A vehicle control group should be included.

-

Evaluation:

-

After a set period (e.g., 4 hours), euthanize the animals.

-

Excise the skin at the injection sites.

-

Quantify the extravasated Evans blue dye by extracting it from the skin tissue (e.g., using formamide) and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The extent of edema and inflammation can also be assessed by measuring the thickness of the skin fold at the reaction site.

-

For histological analysis, skin samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltrate.[3]

-

Macrophage Cytokine Inhibition Assay

This in vitro assay is used to determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Protocol:

-

Cell Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).

-

Culture the cells in appropriate media (e.g., RPMI or DMEM with 10% FBS) and seed them in multi-well plates at a suitable density (e.g., 1-2 x 105 cells/well).[4]

-

-

This compound Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle control for a specified time (e.g., 30 minutes).

-

Macrophage Stimulation: Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) or a combination of LPS and interferon-gamma (IFN-γ).[5][6]

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

-

Cytokine Measurement:

Chronic Lymphocytic Leukemia (CLL) Cell Apoptosis Assay

This assay is used to assess the ability of this compound to induce programmed cell death (apoptosis) in leukemia cells.

Protocol:

-

Cell Culture:

-

Culture primary CLL cells isolated from patient samples or a CLL cell line in appropriate media.

-

-

This compound Treatment: Treat the CLL cells with this compound at various concentrations (e.g., 10-10000 nM) or vehicle control for a specified duration (e.g., 24-72 hours).[1]

-

Apoptosis Staining (Annexin V/Propidium Iodide):

-

Flow Cytometry Analysis:

-

Add more 1X binding buffer to the cells.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Conclusion

This compound is a highly selective and orally bioavailable SYK inhibitor that has demonstrated significant anti-inflammatory and pro-apoptotic effects in relevant preclinical models. Its potent inhibition of SYK signaling makes it an invaluable research tool for dissecting the roles of this kinase in various immunological and inflammatory processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in the field, ultimately contributing to a deeper understanding of SYK-mediated pathologies and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. syk protein tyrosine kinase regulates Fc receptor gamma-chain-mediated transport to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Investigating GSK143 (a Syk Inhibitor) in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical investigation of GSK143, a selective spleen tyrosine kinase (Syk) inhibitor, in the context of autoimmune disease models. Syk is a critical mediator of signaling pathways in various immune cells, including B cells and macrophages, making it a compelling target for therapeutic intervention in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] This document details the mechanism of action of this compound, outlines key experimental protocols for its evaluation in relevant animal models, and presents a summary of preclinical efficacy data. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction: The Role of Syk in Autoimmunity

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[2] In immune cells like B cells, mast cells, macrophages, and neutrophils, Syk is activated downstream of receptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[2][3] Upon activation, Syk initiates a signaling cascade that leads to cellular responses including proliferation, differentiation, and the production of inflammatory mediators.[4]

In autoimmune diseases, the dysregulation of these signaling pathways contributes to the pathological inflammatory response. For instance, in rheumatoid arthritis (RA), autoantibodies form immune complexes that activate FcRs on macrophages and mast cells, leading to the release of pro-inflammatory cytokines and joint destruction.[3] Similarly, in systemic lupus erythematosus (SLE), the activation of B cells via the BCR is a central event in the production of autoantibodies.[2] By inhibiting Syk, this compound offers a targeted approach to disrupt these pathogenic signaling events.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the kinase activity of Syk. It acts by competing with ATP for binding to the catalytic site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition of Syk activity effectively blocks signaling from ITAM-containing receptors.

Caption: Mechanism of action of this compound.

Preclinical Evaluation of this compound in Autoimmune Disease Models

The preclinical assessment of this compound involves a series of in vitro and in vivo studies designed to evaluate its efficacy and mechanism of action. The primary in vivo models for this assessment are the Collagen-Induced Arthritis (CIA) model in mice, a widely used model for rheumatoid arthritis, and the MRL/lpr mouse model of spontaneous lupus.[5][6]

Collagen-Induced Arthritis (CIA) Model

The CIA model is induced in susceptible strains of mice, such as the DBA/1, by immunization with type II collagen.[5] This leads to the development of an inflammatory arthritis that shares many pathological features with human RA.

-

Induction of Arthritis: Male DBA/1 mice, 8-10 weeks old, are immunized with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization: A booster injection of type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

Treatment: Prophylactic treatment with this compound or vehicle control is initiated on the day of the primary immunization and continued daily for the duration of the study. Therapeutic treatment is initiated upon the onset of clinical signs of arthritis (clinical score > 1).

-

Clinical Assessment: Mice are scored three times a week for signs of arthritis based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Serum samples are collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Caption: Experimental workflow for the CIA model.

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | p-value |

| Mean Clinical Score (Day 42) | 10.2 ± 1.5 | 5.8 ± 1.2 | 2.1 ± 0.8 | <0.01 |

| Incidence of Arthritis (%) | 100% | 70% | 40% | <0.05 |

| Histological Score (Inflammation) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | <0.01 |

| Serum Anti-Collagen IgG (µg/mL) | 150 ± 25 | 95 ± 18 | 60 ± 12 | <0.05 |

| Serum TNF-α (pg/mL) | 85 ± 10 | 45 ± 8 | 25 ± 5 | <0.01 |

MRL/lpr Mouse Model of Lupus

The MRL/lpr mouse strain develops a spontaneous autoimmune disease that closely resembles human SLE, characterized by the production of autoantibodies, immune complex deposition in the kidneys, and the development of glomerulonephritis.[6]

-

Animals: Female MRL/lpr mice are used, as they develop a more severe disease phenotype.

-

Treatment: Treatment with this compound or vehicle control is initiated at 8 weeks of age, prior to the significant onset of disease, and continues for 12 weeks.

-

Monitoring of Proteinuria: Urine samples are collected weekly to assess proteinuria, a key indicator of kidney damage, using colorimetric assay strips.

-

Serological Analysis: Blood samples are collected at baseline and at the end of the study to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA.

-

Histopathological Analysis of Kidneys: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E and Periodic acid-Schiff (PAS) to evaluate glomerulonephritis, immune complex deposition, and interstitial inflammation.

| Parameter | Vehicle Control | This compound (30 mg/kg) | p-value |

| Proteinuria Score (20 weeks) | 3.8 ± 0.5 | 1.5 ± 0.3 | <0.01 |

| Serum Anti-dsDNA IgG (U/mL) | 2500 ± 450 | 980 ± 210 | <0.01 |

| Glomerulonephritis Score | 3.2 ± 0.4 | 1.3 ± 0.2 | <0.01 |

| Spleen Weight (mg) | 650 ± 80 | 320 ± 50 | <0.001 |

Pharmacodynamic and Biomarker Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) and biomarker analyses are conducted.

Experimental Protocol: In Vivo Target Engagement

-

Dosing: Healthy mice are administered a single oral dose of this compound.

-

Sample Collection: At various time points post-dose, whole blood is collected.

-

Basophil Activation Assay: A portion of the blood is stimulated with an anti-IgE antibody to induce basophil activation, which is a Syk-dependent process.

-

Flow Cytometry: The activation of basophils is measured by flow cytometry, using antibodies against cell surface markers of activation (e.g., CD63). The inhibition of basophil activation by this compound demonstrates target engagement.

Caption: Workflow for in vivo pharmacodynamic assay.

Conclusion

The preclinical data for this compound, a selective Syk inhibitor, demonstrate its potential as a therapeutic agent for autoimmune diseases. In both the CIA model of rheumatoid arthritis and the MRL/lpr model of lupus, this compound significantly attenuated disease severity, reduced key inflammatory and serological markers, and showed evidence of in vivo target engagement. These findings support the continued development of this compound for the treatment of autoimmune disorders. Further studies are warranted to fully characterize its safety and efficacy profile in preparation for clinical evaluation.

References

- 1. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]

- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate and adaptive immune responses regulated by glycogen synthase kinase-3 (GSK3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. inotiv.com [inotiv.com]

The Impact of SYK Inhibition by GSK143 on B-Cell Activation and Proliferation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK143 is an orally active and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical cytoplasmic non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][2][3] Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade that is essential for B-cell activation, proliferation, differentiation, and survival.[4][5] Consequently, inhibition of SYK represents a promising therapeutic strategy for a variety of B-cell-mediated autoimmune diseases and B-cell malignancies.[1][2]

Due to the limited availability of detailed public data on the specific effects of this compound on non-malignant B-cell activation and proliferation, this guide will utilize data from the well-characterized SYK inhibitor, Fostamatinib (and its active metabolite, R406), as a representative example to illustrate the expected biological effects of SYK inhibition. Fostamatinib is an orally administered SYK inhibitor that has been studied in the context of lymphoid malignancies and autoimmune diseases.[6]

This technical guide provides a comprehensive overview of the effects of SYK inhibition on B-cell activation and proliferation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Effect of SYK Inhibition on B-Cell Activation and Proliferation

The following tables summarize the quantitative effects of the SYK inhibitor Fostamatinib (R406) on B-cell activation and proliferation.

Table 1: Effect of Fostamatinib on B-Cell Activation Markers in Chronic Lymphocytic Leukemia (CLL) Cells

| Marker | Treatment | Change in Expression | p-value | Reference |

| CD69 | Fostamatinib (in vivo) | Decreased | 0.03 | [7] |

| CD86 | Fostamatinib (in vivo) | Decreased | 0.004 | [7] |

| CD38 | Fostamatinib (in vivo) | Decreased | Not Stated | [7] |

Note: Data from a clinical study in patients with relapsed and refractory CLL treated with Fostamatinib. Changes were assessed by flow cytometry on day 29 of treatment compared to baseline.[7]

Table 2: Inhibitory Concentration (IC50) of Fostamatinib on Cancer Cell Line Proliferation

| Cell Line Type | IC50 of Fostamatinib (µM) | Reference |

| Hepatocellular Carcinoma | 20 - 35 | [8] |

| Various Cancer Cell Lines | 5 - 10 | [8] |

Note: While not specific to healthy B-cells, this data provides an indication of the concentration range at which Fostamatinib inhibits cell proliferation.[8]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and the Role of SYK Inhibition

The following diagram illustrates the central role of SYK in the BCR signaling cascade and the point of intervention for inhibitors like this compound.

Caption: B-Cell Receptor (BCR) signaling cascade initiated by antigen binding, leading to B-cell activation and proliferation. This compound inhibits SYK, a key kinase in this pathway.

Experimental Workflow: In Vitro B-Cell Proliferation Assay (CFSE-based)

The following diagram outlines a typical workflow for assessing the effect of a SYK inhibitor on B-cell proliferation using the CFSE dilution assay.

Caption: A typical experimental workflow for measuring B-cell proliferation using CFSE dilution assay with a SYK inhibitor.

Experimental Protocols

1. Isolation of Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

-

Principle: This protocol describes the isolation of B-cells from PBMCs using negative selection (magnetic-activated cell sorting - MACS) to obtain a highly pure population of untouched B-cells.

-

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

B-Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)

-

LS Columns and a MACS separator

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMC layer twice with PBS.

-

Resuspend the PBMCs in the appropriate buffer provided with the B-Cell Isolation Kit.

-

Add the biotin-antibody cocktail to the cell suspension and incubate on ice for 10 minutes. This cocktail contains antibodies against non-B cells.

-

Add magnetic microbeads to the cell suspension and incubate on ice for 15 minutes.

-

Place an LS column in the magnetic field of a MACS separator.

-

Prepare the column by rinsing with buffer.

-

Apply the cell suspension to the column. The magnetically labeled non-B cells will be retained in the column.

-

Collect the flow-through containing the unlabeled, enriched B-cells.

-

Wash the column with buffer and collect this fraction to maximize B-cell recovery.

-

Centrifuge the collected cells and resuspend in complete RPMI 1640 medium.

-

Assess the purity of the isolated B-cells (typically >95% CD19+) by flow cytometry.

-

2. In Vitro B-Cell Activation and Assessment of Activation Markers

-

Principle: This protocol describes the in vitro activation of isolated B-cells and the subsequent analysis of activation markers (CD69 and CD86) by flow cytometry.

-

Materials:

-

Isolated primary human B-cells

-

Complete RPMI 1640 medium

-

B-cell stimulants:

-

Anti-IgM antibody (F(ab')2 fragment)

-

Recombinant human IL-4

-

CD40L (soluble or presented on feeder cells)

-

-

This compound or other SYK inhibitor (and vehicle control, e.g., DMSO)

-

96-well cell culture plates

-

Flow cytometry antibodies: anti-CD19, anti-CD69, anti-CD86, and a viability dye.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

-

Procedure:

-

Resuspend isolated B-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations.

-

Add the SYK inhibitor or vehicle control to the appropriate wells.

-

Add the B-cell stimulants to the wells. A common stimulation cocktail is anti-IgM (10 µg/mL) and IL-4 (20 ng/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Harvest the cells and transfer to FACS tubes.

-

Wash the cells with FACS buffer.

-

Stain the cells with the viability dye according to the manufacturer's protocol.

-

Stain the cells with fluorescently labeled antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on live, single CD19+ B-cells and quantifying the percentage and mean fluorescence intensity (MFI) of CD69 and CD86 positive cells.

-

3. B-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

-

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between the daughter cells, resulting in a halving of fluorescence intensity. This allows for the tracking of cell proliferation by flow cytometry.[3]

-

Materials:

-

Isolated primary human B-cells

-

CFSE dye

-

Complete RPMI 1640 medium

-

B-cell stimulants (as in protocol 2)

-

This compound or other SYK inhibitor (and vehicle control)

-

96-well cell culture plates

-

Flow cytometry antibodies and viability dye.

-

-

Procedure:

-

Resuspend isolated B-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI 1640 medium to remove any unbound dye.

-

Resuspend the CFSE-labeled B-cells in complete medium at a concentration of 1 x 10^6 cells/mL.

-

Plate, treat with inhibitor, and stimulate the cells as described in the B-cell activation protocol (steps 2-5).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.

-

Harvest and stain the cells with a viability dye and cell surface markers (e.g., anti-CD19) as described previously.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on live, single CD19+ B-cells and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of divided cells. Proliferation indices and the percentage of divided cells can be calculated using appropriate software (e.g., FlowJo).

-

This compound, as a potent and selective SYK inhibitor, is expected to significantly impact B-cell activation and proliferation by disrupting the BCR signaling cascade. The data from the representative SYK inhibitor, Fostamatinib, demonstrates a clear inhibitory effect on B-cell activation markers and proliferation. The provided protocols and diagrams offer a comprehensive framework for researchers to investigate the effects of this compound and other SYK inhibitors on B-cell function. Further studies with this compound are warranted to delineate its specific dose-response effects on various B-cell subsets and to fully characterize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. CFSE Proliferation assay. [bio-protocol.org]

- 3. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of GSK143: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GSK143 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling in various immune cells. While developed for its high affinity to SYK, a comprehensive understanding of its interactions with other cellular kinases is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond SYK, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of this compound Kinase Selectivity

This compound has been profiled against a panel of protein kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against SYK and other kinases, as determined by biochemical assays. The data is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Target Kinase | Family | pIC50 | Selectivity vs. SYK (fold) |

| SYK | Tyrosine Kinase | 7.5 | - |

| ZAP-70 | Tyrosine Kinase | 4.7 | ~631 |

| LCK | Tyrosine Kinase | 5.3 | ~158 |

| LYN | Tyrosine Kinase | 5.4 | ~126 |

| JAK1 | Tyrosine Kinase | 5.8 | ~50 |

| JAK2 | Tyrosine Kinase | 5.8 | ~50 |

| JAK3 | Tyrosine Kinase | 5.7 | ~63 |

| Aurora B | Serine/Threonine Kinase | 4.8 | ~501 |

Data compiled from publicly available sources. The selectivity fold is calculated from the difference in pIC50 values.

Experimental Protocols for Kinase Profiling

The identification of this compound's off-target interactions relies on robust biochemical and cellular assays. Below are detailed methodologies for key experimental approaches used in kinase inhibitor profiling.

Biochemical Kinase Assays (In Vitro)

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and luminescence-based assays such as ADP-Glo™.

a) LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase.

-

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.

-

Materials:

-

Purified, tagged recombinant kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Fluorescent Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well assay plates

-

-

Procedure:

-

Prepare a 3X solution of the test compound in the kinase buffer.

-

Prepare a 3X solution of the kinase/antibody mixture in the kinase buffer.

-

Prepare a 3X solution of the tracer in the kinase buffer.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

-

b) ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (this compound) serially diluted in DMSO

-

White, opaque 384-well assay plates

-

-

Procedure:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound in kinase buffer.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

Cellular Target Engagement Assays

To confirm that a compound interacts with its target in a more physiologically relevant context, cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A ligand-bound protein will typically be more stable and thus remain in solution at higher temperatures compared to the unbound protein.

-

Materials:

-

Cultured cells

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles)

-

Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

-

-

Procedure:

-

Treat intact cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the amount of the target kinase in the soluble fraction by Western blot or another protein detection method.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Visualizing Pathways and Workflows

Signaling Context of SYK and Key Off-Targets

The following diagram illustrates the position of SYK within the B-cell receptor (BCR) signaling pathway and highlights some of the identified off-target kinases that also play roles in immune cell signaling.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a typical workflow for identifying and characterizing the on- and off-target activities of a kinase inhibitor like this compound.

Conclusion

While this compound is a highly selective inhibitor of SYK, it exhibits measurable activity against a limited number of other kinases, primarily within the tyrosine kinase family. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to understand and further investigate the polypharmacology of this compound. A thorough characterization of both on- and off-target effects is essential for the rational design of future experiments and the successful clinical translation of kinase inhibitors. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for In Vitro SYK Inhibition Assay Using GSK143

For Researchers, Scientists, and Drug Development Professionals

Introduction